Evidence Item 1: Dramatically Enhanced MAO-A Inhibition vs. MAO-B Isoform Selectivity
The target compound, 4-(4-bromophenyl)-1,3-oxazol-2-amine, demonstrates a highly significant 5454-fold selectivity for MAO-A over MAO-B inhibition [1]. This stark difference in potency, measured in a direct comparative assay, is a critical differentiator from many in-class compounds that lack this pronounced isoform specificity.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 66 nM (MAO-A); IC50 = 360,000 nM (MAO-B) |
| Comparator Or Baseline | The same compound's activity against MAO-B, acting as the internal comparator for selectivity. |
| Quantified Difference | 5454-fold selectivity for MAO-A over MAO-B |
| Conditions | Inhibition of bovine brain mitochondria MAO-A and MAO-B by spectrofluorimetry |
Why This Matters
This pronounced selectivity defines a specific, high-value application window for neurological research and minimizes potential off-target effects associated with non-selective MAO inhibition.
- [1] BindingDB. BDBM50078675 CHEMBL3415444: 4-(4-bromophenyl)-1,3-oxazol-2-amine. 2016. View Source
